molecular formula C20H23NO5 B11091115 15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione

15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione

Cat. No.: B11091115
M. Wt: 357.4 g/mol
InChI Key: FCTJCRZZPMYNRS-UHFFFAOYSA-N
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Description

15-(3-Nitrophenyl)-14-oxadispiro[4153]pentadecane-6,13-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione typically involves the nucleophilic addition of acetylene to δ-valerolactone, followed by cyclization in the presence of a catalytic amount of camphorsulphonic acid in dichloromethane . This method ensures the formation of the spirocyclic structure with high selectivity due to the preference of spiroacetals to adopt conformations that gain stability from the anomeric effect .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted derivatives at the nitro group.

Scientific Research Applications

15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction mechanisms that are influenced by the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione is unique due to the presence of the nitro group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

15-(3-nitrophenyl)-14-oxadispiro[4.1.57.35]pentadecane-6,13-dione

InChI

InChI=1S/C20H23NO5/c22-17-19(9-4-5-10-19)16(14-7-6-8-15(13-14)21(24)25)26-18(23)20(17)11-2-1-3-12-20/h6-8,13,16H,1-5,9-12H2

InChI Key

FCTJCRZZPMYNRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)C3(CCCC3)C(OC2=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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